molecular formula C10H15F2NO B6178816 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine CAS No. 2613386-99-3

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B6178816
CAS No.: 2613386-99-3
M. Wt: 203.2
InChI Key:
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Description

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoroethoxy group and a prop-2-yn-1-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as propargyl bromide.

    Introduction of the 2,2-difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced through an etherification reaction using a suitable alcohol, such as 2,2-difluoroethanol, in the presence of a strong base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-difluoroethoxy group or the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in anhydrous dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with unique properties.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The molecular pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)morpholine: A similar compound with a morpholine ring instead of a piperidine ring.

    4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperazine: A similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-(2,2-difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2613386-99-3

Molecular Formula

C10H15F2NO

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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